1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromofuran moiety, a trifluoromethyl group, and a triazole ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of furan, followed by acylation to introduce the carbonyl group. The trifluoromethyl group is then added through a nucleophilic substitution reaction. Finally, the triazole ring is formed via a cyclization reaction involving appropriate nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran and trifluoromethyl groups contribute to its binding affinity and specificity, while the triazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromofuran-2-carbonyl)piperazine hydrochloride
- N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide
- 1-(5-bromofuran-2-carbonyl)pyrrolidine
Uniqueness
1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4BrF3N4O2 |
---|---|
Molecular Weight |
325.04 g/mol |
IUPAC Name |
[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-(5-bromofuran-2-yl)methanone |
InChI |
InChI=1S/C8H4BrF3N4O2/c9-4-2-1-3(18-4)5(17)16-7(13)14-6(15-16)8(10,11)12/h1-2H,(H2,13,14,15) |
InChI Key |
CJDAYRNJIFDRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)N2C(=NC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
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